![molecular formula C13H25N3O4 B2969357 acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate CAS No. 2137873-92-6](/img/structure/B2969357.png)
acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate
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Overview
Description
Acetic acid, tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate is a chemical compound with the molecular formula C₁₁H₂₁N₃O₂ . It is also known by its CAS number: 2137873-92-6 . The compound consists of a tert-butyl group attached to a carbamate moiety, which in turn contains a cyclopentyl ring with a carbamimidoyl group at position 1. The acetic acid portion is linked to the carbamate nitrogen. This compound is synthesized for various applications, including pharmaceutical research and testing .
Synthesis Analysis
The synthetic route for This compound involves the condensation of tert-butyl isocyanate with a cyclopentylamine derivative. The acetic acid group is then introduced through an appropriate acylation reaction. Detailed synthetic protocols and optimization studies are available in the literature .
Molecular Structure Analysis
- The acetic acid moiety linked to the carbamate nitrogen. The arrangement of atoms and bonds can be visualized using molecular modeling software or computational methods .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including hydrolysis, acylation, and nucleophilic substitutions. These reactions can lead to the formation of derivatives or modifications of the compound. Researchers have explored its reactivity in different contexts, and further investigations are ongoing .
Physical And Chemical Properties Analysis
Mechanism of Action
The specific mechanism of action for this compound depends on its intended application. In pharmaceutical research, it may act as a potential drug candidate by interacting with specific biological targets. Further studies are needed to elucidate its precise mode of action and potential therapeutic effects .
Safety and Hazards
Future Directions
Researchers should explore the pharmacological potential of this compound, investigate its biological activity, and assess its safety profile. Additionally, further studies on its stability, formulation, and potential applications are warranted. Collaborative efforts among chemists, pharmacologists, and clinicians will contribute to unlocking its full potential .
For more technical details, you can refer to the Enamine product link . If you need additional information, feel free to ask!
properties
IUPAC Name |
acetic acid;tert-butyl N-(1-carbamimidoylcyclopentyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.C2H4O2/c1-10(2,3)16-9(15)14-11(8(12)13)6-4-5-7-11;1-2(3)4/h4-7H2,1-3H3,(H3,12,13)(H,14,15);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWCRJSOYWPMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1(CCCC1)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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